3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
Description
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a structurally complex coumarin derivative featuring a 1,2,4-oxadiazole ring linked to a 2H-1,3-benzodioxole moiety at the 3-position of the coumarin scaffold, along with an 8-ethoxy substituent. The coumarin core is a well-studied heterocyclic system known for its diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The 2H-1,3-benzodioxole group (a methylenedioxy aromatic system) is frequently associated with improved lipophilicity and π-π stacking interactions, as seen in natural products like safrole . The 8-ethoxy substituent likely modulates electronic effects and solubility.
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-2-24-15-5-3-4-11-8-13(20(23)27-17(11)15)19-21-18(22-28-19)12-6-7-14-16(9-12)26-10-25-14/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUQRVCHKOUESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which can be synthesized through the reaction of catechol with methylene chloride in the presence of a base . The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids . The final step involves the coupling of the benzo[d][1,3]dioxole and oxadiazole intermediates with the chromenone core under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The ethoxy group on the chromenone core can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzo[d][1,3]dioxole ring can yield benzoquinones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one exerts its effects involves multiple molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by causing cell cycle arrest and activating apoptotic pathways . The compound interacts with various proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of the target compound and related coumarin derivatives reported in the literature:
Research Findings and Implications
While the provided evidence lacks explicit biological or pharmacological data for the target compound, insights can be extrapolated from structural analogs:
- Bioactivity Potential: The benzodioxole and oxadiazole motifs are associated with antimicrobial and anticancer activities in related compounds. For example, benzodioxole-containing coumarins (e.g., Compound 13) have shown inhibitory effects on bacterial growth, while oxadiazoles are known protease inhibitors .
- Spectroscopic Applications: Benzoxadiazole derivatives (e.g., ) exhibit strong fluorescence, suggesting that the target compound’s oxadiazole system could be leveraged in imaging or sensor technologies .
Biological Activity
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a complex organic molecule that integrates multiple heterocyclic structures, notably a benzodioxole and an oxadiazole moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16N4O5 |
| Molecular Weight | 364.35 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biochemical pathways.
Anticancer Properties
Recent studies have indicated that compounds featuring oxadiazole rings exhibit significant anticancer activities. For instance, the oxadiazole moiety is known to inhibit thioredoxin reductase (TrxR), a critical target in cancer therapy due to its role in cellular redox balance and proliferation . The specific compound under discussion may similarly affect TrxR activity or other related pathways.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The oxadiazole ring may interact with key enzymes involved in cancer cell metabolism.
- Apoptosis Induction: By modulating signaling pathways associated with apoptosis, the compound could promote programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Generation: Compounds with benzodioxole structures often exhibit prooxidant properties, which can lead to increased oxidative stress in cancer cells, further enhancing their susceptibility to apoptosis .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Oxadiazole Derivatives:
- In Vivo Studies:
Table 1: Biological Activities of Related Compounds
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | Anticancer | 10 | TrxR |
| 3-[3-(2H-benzodioxol)] oxadiazole derivative | Apoptosis induction | 15 | Caspase pathway |
| Benzodioxole-based compound | ROS generation | 20 | Cellular oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
